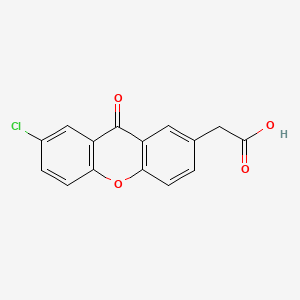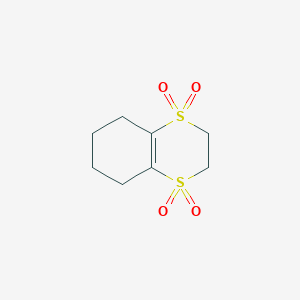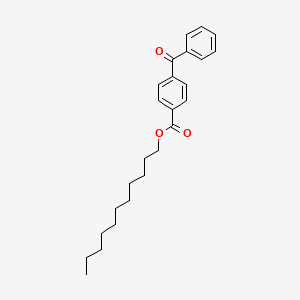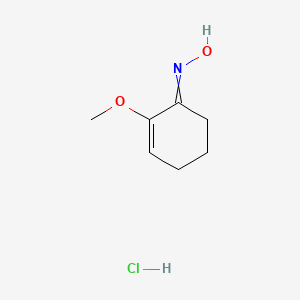
Xanthene-2-acetic acid, 7-chloro-9-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthene-2-acetic acid, 7-chloro-9-oxo- is a derivative of xanthene, a class of organic compounds known for their diverse biological and pharmacological activities. The compound features a xanthene core with a carboxylic acid group at the 2-position, a chlorine atom at the 7-position, and a ketone group at the 9-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthene derivatives, including Xanthene-2-acetic acid, 7-chloro-9-oxo-, typically involves several key steps. One common method is the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yields and reduce reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthene derivatives often utilizes catalytic processes to streamline synthesis. For example, copper-catalyzed tandem reactions have been used to produce xanthene derivatives efficiently . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
化学反应分析
Types of Reactions
Xanthene-2-acetic acid, 7-chloro-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Xanthene-2-acetic acid, 7-chloro-9-oxo- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Xanthene-2-acetic acid, 7-chloro-9-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . These effects are mediated through its ability to bind to and modify the activity of target proteins and enzymes.
相似化合物的比较
Similar Compounds
Xanthone: A parent compound with a similar structure but lacking the acetic acid and chlorine substituents.
5,6-Dimethylxanthone-4-acetic acid (DMXAA): A derivative with notable anticancer properties.
Thioxanthone: A sulfur-containing analogue with unique photophysical properties.
Uniqueness
Xanthene-2-acetic acid, 7-chloro-9-oxo- is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
51925-02-1 |
|---|---|
分子式 |
C15H9ClO4 |
分子量 |
288.68 g/mol |
IUPAC 名称 |
2-(7-chloro-9-oxoxanthen-2-yl)acetic acid |
InChI |
InChI=1S/C15H9ClO4/c16-9-2-4-13-11(7-9)15(19)10-5-8(6-14(17)18)1-3-12(10)20-13/h1-5,7H,6H2,(H,17,18) |
InChI 键 |
OOGGEKXXAQOQEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CC(=O)O)C(=O)C3=C(O2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)



![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)

![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)



